Bacopasaponin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Specific Scientific Field:

Oncology and cancer research.

Summary:

Bacopasaponin C, a natural compound found in Bacopa monnieri (a traditional medicinal herb), has shown promising anti-cancer properties. Researchers have investigated its effects on colorectal cancer, particularly in cells deficient for the DNA repair endonuclease RAD1. Reduced expression of RAD1 is associated with colorectal cancer.

Results:

Bacopasaponin C is a triterpenoid saponin derived from the plant Bacopa monnieri, commonly known for its traditional use in Ayurvedic medicine as a cognitive enhancer and adaptogen. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment. The chemical structure of Bacopasaponin C is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, specifically denoted as C46H74O17. Its unique structural attributes contribute to its bioactivity and pharmacological properties .

- The mechanism by which Bascopasaponin C might contribute to the potential benefits of Bacopa monnieri is unknown and requires further investigation.

- Some research suggests that Bacopa monnieri may work through various mechanisms, including increased levels of certain neurotransmitters and protection of nerve cells from damage []. However, it's unclear if Bascopasaponin C plays a role in these processes.

- No information regarding the safety or hazards associated with Bascopasaponin C is currently available in scientific literature. Given the lack of research, treating Bascopasaponin C with caution is advisable.

- Oxidation: This process may lead to the formation of reactive oxygen species, which can influence cellular signaling pathways.

- Reduction: This reaction can modify the compound's functional groups, potentially altering its biological activity.

- Substitution: Functional groups in Bacopasaponin C can be replaced or modified, impacting its pharmacokinetic properties and efficacy .

These reactions are crucial for understanding how Bacopasaponin C interacts with biological systems and contributes to its therapeutic effects.

Bacopasaponin C exhibits several biological activities:

- Antioxidant Properties: It helps mitigate oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Neuroprotective Effects: Studies indicate that Bacopasaponin C may enhance cognitive function and protect neuronal cells from damage.

- Anticancer Potential: Research has shown that Bacopasaponin C can induce apoptosis in cancer cells, particularly in colorectal cancer models. It operates through mechanisms that disrupt cellular integrity and promote cell death .

These activities position Bacopasaponin C as a promising candidate for further drug development.

The synthesis of Bacopasaponin C can be approached through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Bacopa monnieri using solvents like ethanol or butanol. This method captures the active constituents effectively.

- Chemical Synthesis: While less common, synthetic routes can be developed to create Bacopasaponin C through organic chemistry techniques involving triterpenoid precursors and specific reagents to replicate its structure .

- Biotechnological Approaches: Advances in biochemistry may allow for the biosynthesis of Bacopasaponin C using microbial fermentation techniques.

Bacopasaponin C has several notable applications:

- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug formulation targeting colorectal cancer and possibly other malignancies.

- Cognitive Enhancement: Due to its neuroprotective properties, it is explored as a supplement for improving memory and cognitive function.

- Antimicrobial Activity: Bacopasaponin C has demonstrated effectiveness against certain pathogens, suggesting its role in treating infectious diseases .

Research on the interactions of Bacopasaponin C with biological systems reveals significant insights:

- In yeast models deficient in specific genes (e.g., RAD1), Bacopasaponin C was shown to promote apoptosis-like events by disrupting vacuolar integrity, which parallels mechanisms observed in mammalian cells .

- The compound's interaction with cellular membranes indicates potential pathways for drug delivery and efficacy enhancement.

These studies underscore the importance of understanding how Bacopasaponin C interacts at the molecular level to harness its therapeutic potential effectively.

Several compounds share structural similarities with Bacopasaponin C. Here are some notable examples:

Bacopasaponin C stands out due to its specific mechanisms of action against cancer cells and its unique interaction profiles within biological systems. Its distinct ability to induce apoptosis in certain cancer models highlights its potential as a targeted therapeutic agent.

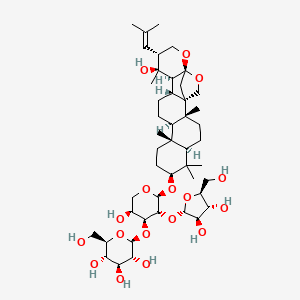

Bacopasaponin C possesses the molecular formula C₄₆H₇₄O₁₇ with a molecular weight of 899.07-899.1 grams per mole [1] [2] [3]. This compound represents a complex triterpenoid saponin glycoside consisting of a triterpene aglycone backbone covalently linked to multiple sugar moieties through glycosidic bonds. The molecular structure encompasses 46 carbon atoms, 74 hydrogen atoms, and 17 oxygen atoms, reflecting the substantial complexity of this natural product [1] [4].

The basic structural architecture of Bacopasaponin C comprises two distinct molecular regions: the lipophilic pseudojujubogenin aglycone portion and the hydrophilic oligosaccharide chain [5] [6]. This amphiphilic nature is characteristic of saponin compounds and contributes to their surface-active properties. The compound exhibits a CAS registry number of 178064-13-6 and is documented in multiple chemical databases including PubChem with compound identifiers 21599443 and 73812464 [1] [4] [2].

Classification as Dammarane-type Triterpenoid Saponin

Bacopasaponin C belongs to the dammarane-type triterpenoid saponin family, which represents a specific subclass of tetracyclic triterpenes [5] [7] [8]. Dammarane triterpenes are characterized by their distinctive tetracyclic framework derived from the cyclization of 2,3-oxidosqualene through the chair-chair-chair conformation pathway [7] [9]. This biosynthetic route produces the characteristic dammarenyl carbocation intermediate, which subsequently undergoes various rearrangements and functionalizations to yield the final dammarane skeleton [10] [9].

The dammarane classification is distinguished by specific stereochemical features including 5α-hydrogen, C8β-methyl, 9α-hydrogen, C10β-methyl, C13β-hydrogen, C14α-methyl, and C17β-side chain configurations [7]. The dammarane-type saponins are commonly found in various plant families and are particularly abundant in species of medicinal significance, such as those belonging to the Panax genus (ginsenosides) and Bacopa monnieri (bacosides) [5] [7] [8].

Pseudojujubogenin Aglycone Structure

The aglycone component of Bacopasaponin C is pseudojujubogenin, a dammarane-type triterpene with the molecular formula C₃₀H₄₈O₄ and molecular weight of 472.7 grams per mole [6] [11] [12]. Pseudojujubogenin exhibits a complex hexacyclic structure designated as 2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosane-7,16-diol [11] [13].

The structural elucidation of pseudojujubogenin has revealed critical stereochemical information, particularly regarding the C-20 and C-22 configurations, which were definitively established through phase-sensitive rotating-frame Overhauser enhancement spectroscopy (ROESY) experiments [5]. The aglycone contains hydroxyl groups at positions C-7 and C-16, which contribute to its polarity and potential for glycosidic bond formation [11] [13]. A distinctive feature of pseudojujubogenin is the presence of an epoxy bridge between C-20 and C-24, forming a dioxane ring system that significantly influences the overall molecular conformation [5] [6].

Glycosidic Linkages and Sugar Moieties

Bacopasaponin C contains three distinct sugar units attached to the pseudojujubogenin aglycone through a complex branched oligosaccharide chain [3] [5] [14]. The sugar composition includes α-L-arabinopyranose, α-L-arabinofuranose, and β-D-glucopyranose moieties arranged in a specific sequential pattern [3] [5] [15].

The glycosidic linkage pattern follows the structural designation: pseudojujubogenin 3-O-[β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]-α-L-arabinopyranoside] [3] [14] [16]. The primary glycosidic attachment occurs at the C-3 position of the pseudojujubogenin aglycone through an α-L-arabinopyranose unit [5] [15]. A secondary α-L-arabinofuranose sugar is linked through a (1→2) glycosidic bond to the primary arabinopyranose, while a terminal β-D-glucopyranose is connected via a (1→3) glycosidic linkage [5] [17] [15].

The stereochemical configurations of the glycosidic bonds have been established through nuclear magnetic resonance spectroscopy analysis, including two-dimensional correlation experiments such as COSY, HETCOR, and HMBC techniques [5] [17]. The anomeric configurations were determined using combined analysis of ¹J{CH} coupling constants, ³J{H1,H2} coupling patterns, and nuclear Overhauser enhancement spectroscopy (NOESY) data [17] [18].

Stereochemical Configuration

The stereochemical complexity of Bacopasaponin C encompasses multiple chiral centers distributed throughout both the aglycone and sugar portions of the molecule [5] [19]. The pseudojujubogenin aglycone contains numerous asymmetric carbon atoms with defined stereochemical configurations that have been established through extensive spectroscopic analysis and chemical correlation studies [5] [19] [20].

Critical stereochemical assignments include the configurations at C-20 and C-22 of the pseudojujubogenin backbone, which were previously undetermined but have been elucidated through phase-sensitive ROESY experiments [5]. The spatial relationships between various protons and carbon atoms have been mapped using two-dimensional nuclear magnetic resonance techniques, including NOESY experiments that provide crucial through-space connectivity information [5] [19].

The sugar moieties each possess their own stereochemical characteristics, with the arabinose units existing in both pyranose and furanose forms, and the glucose unit maintaining its characteristic β-D-configuration [5] [15]. The overall three-dimensional structure of Bacopasaponin C is further stabilized by intramolecular interactions, including hydrogen bonding patterns between the sugar hydroxyl groups and potential interactions with the aglycone portion [6] [21].

International Union of Pure and Applied Chemistry Nomenclature and Structural Representations

The systematic International Union of Pure and Applied Chemistry nomenclature for Bacopasaponin C follows the complex structural hierarchy encompassing both the aglycone and glycosidic components [14] [16]. The complete systematic name is: pseudojujubogenin 3-O-[β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]-α-L-arabinopyranoside] [3] [14].

Alternative nomenclature systems have been employed to describe this compound, including the more descriptive designation: (18α,19S)-3β-[(2-O-α-L-arabinofuranosyl-3-O-β-D-glucopyranosyl-α-L-arabinopyranosyl)oxy]-17α,27-epoxy-20-(2-methyl-1-propenyl)-D,28,30-trinor-22-oxaursan-19-ol [16]. This extended name incorporates specific stereochemical descriptors and positional information for all major structural features.

Bacopasaponin C represents one of the major triterpenoid saponins found in Bacopa monnieri (Linnaeus) Wettstein, commonly known as water hyssop or brahmi [1] [2]. This dammarane-type triterpenoid saponin with the molecular formula C₄₆H₇₄O₁₇ and molecular weight of 899.08 g/mol serves as a critical bioactive constituent within the plant's secondary metabolite profile [1] [3].

Bacopa monnieri belongs to the family Plantaginaceae and represents the primary commercial source of bacopasaponin C globally [1] [2]. The compound was first isolated and characterized from this species as part of the bacoside A complex, which encompasses bacoside A₃, bacopaside II, jujubogenin isomer of bacopasaponin C (bacopaside X), and bacopasaponin C as the four major constituents [2] [4]. Research has demonstrated that bacopasaponin C constitutes approximately 0.05 to 0.44 percent by weight of dried plant material across different Bacopa monnieri populations studied in India [2].

The compound exists as a pseudojujubogenin glycoside, specifically identified as 3-O-[β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]-α-L-arabinopyranosyl]pseudojujubogenin [5]. Within the bacoside A mixture, bacopasaponin C represents one of the most abundant individual saponins, with concentrations varying significantly based on plant source, growing conditions, and extraction methods [2] [6].

Studies utilizing high-performance liquid chromatography have confirmed that bacopasaponin C ranks among the major saponins in Bacopa monnieri extracts, with some populations from Iraq showing concentrations as high as 0.74 percent by weight [7]. The compound's presence is consistent across different geographical populations of the species, though significant quantitative variations occur based on environmental and genetic factors [2] [7].

Geographical Distribution of Source Plants

Bacopa monnieri demonstrates a remarkably wide global distribution across tropical and subtropical regions, making bacopasaponin C naturally available from diverse geographical sources [8] [9]. The species exhibits pantropical distribution, with native populations spanning multiple continents and biogeographical regions [10] [9].

Native Range Distribution:

The primary native range encompasses extensive regions across Asia, including India, Nepal, Sri Lanka, China, Pakistan, Taiwan, Vietnam, Thailand, Myanmar, Bangladesh, and the West Himalayan region [10] [11]. In Africa, native populations occur in tropical and southern regions, Madagascar, Mauritius, Mozambique, Somalia, and various island territories [10] [9]. The Americas host native populations from Mexico through Central America to South America, including Argentina, Brazil, Bolivia, Chile, Paraguay, Uruguay, and Venezuela [11] [9].

Regional Concentration Patterns:

Research indicates that the highest concentrations of bacopasaponin C occur in populations from the Indian subcontinent, particularly in specimens collected from various regions across India [2]. The Southern Western Ghats region of India has been identified as harboring elite germplasm with enhanced bacoside content, including elevated bacopasaponin C levels [4]. Studies of Iraqi populations, specifically from the Basra region including Al-Halfaya and Kahajish marshes, have revealed notably high saponin concentrations [7].

Introduced Range Distribution:

The species has been widely introduced beyond its native range, with established populations in parts of Europe (Portugal, Spain), additional regions of Asia (introduced populations in China and Taiwan), and various oceanic islands [9] [11]. In the United States, Bacopa monnieri occurs naturally in southeastern states from Virginia to Florida and westward to Texas, with introduced populations in California, Arizona, and Hawaii [12] [11].

Elevation and Habitat Distribution:

Bacopa monnieri populations occur from sea level to elevations of 1,400 meters, demonstrating considerable altitudinal tolerance [9] [11]. The species shows particular abundance in coastal areas, freshwater wetlands, and marshy environments across its range [8] [9]. Climate matching analyses indicate high suitability for growth throughout the southern United States and medium to high climate matches in most tropical and subtropical regions globally [13].

Relative Abundance in Plant Tissues

Bacopasaponin C distribution within Bacopa monnieri tissues exhibits distinct patterns that reflect the plant's metabolic allocation strategies for secondary metabolite production [14] [15]. Comprehensive analysis of tissue-specific accumulation reveals significant variation in compound concentration across different plant organs.

Stolon and Aerial Tissue Distribution:

Research demonstrates that stolons represent the tissue with highest bacoside content, including bacopasaponin C, with concentrations reaching 9.54 mg/g dry weight when measured as total bacoside A content [14]. Leaf tissues contain the second-highest concentrations at approximately 4.73 mg/g dry weight, while root tissues generally exhibit lower concentrations compared to aerial parts [14]. This distribution pattern aligns with the plant's ecological strategy of concentrating bioactive compounds in actively growing and photosynthetic tissues.

Comparative Tissue Analysis:

Studies examining Bacopa monnieri and related species indicate that stem tissues contain intermediate levels of bacopasaponin C, with concentrations varying based on plant age and environmental conditions [15]. Detailed morphological analysis reveals that leaf tissues of Bacopa monnieri are particularly rich in secondary metabolites due to their succulent nature and high density of specialized cells [15]. The presence of lignified fibers, oil globules, and prismatic calcium oxalate crystals in leaf tissues correlates with enhanced saponin accumulation.

Tissue-Specific Production Mechanisms:

Transcriptome analysis comparing shoot and root tissues of Bacopa monnieri has identified differential gene expression patterns related to triterpenoid saponin biosynthesis [14]. Shoot tissues demonstrate elevated expression of genes involved in the mevalonate pathway and downstream triterpene synthesis, explaining the higher accumulation of bacopasaponin C in aerial plant parts [14]. The maximum bacoside content typically occurs in stolon tissues, followed by leaves, with aerial portion extracts commonly used for pharmaceutical applications due to their accessibility and high compound concentrations [14].

Age-Related Distribution Patterns:

Research on tissue distribution indicates that younger plant tissues generally contain higher concentrations of bacopasaponin C compared to older, more lignified tissues [14]. This pattern reflects the dynamic nature of secondary metabolite production, with actively growing tissues serving as primary sites for saponin biosynthesis and accumulation.

Environmental Factors Affecting Production

Environmental conditions significantly influence bacopasaponin C biosynthesis and accumulation in Bacopa monnieri, with multiple factors contributing to quantitative and qualitative variations in compound production [16] [17]. Understanding these environmental influences proves crucial for optimizing natural production and cultivation strategies.

Temperature Requirements:

Bacopa monnieri demonstrates optimal growth and saponin production within specific temperature ranges. The species thrives in temperatures between 16°C to 28°C for general metabolic processes, while vegetative growth peaks at 33°C to 40°C with relative humidity of 60-70 percent [17] [18]. Research indicates that temperatures exceeding 32°C (90°F) can stress the plant, while temperatures below 15°C significantly reduce metabolic activity and compound production [19] [20]. Optimal aquatic cultivation maintains temperatures around 22°C (72°F to 82°F) for sustained growth and saponin accumulation [21] [20].

Humidity and Water Requirements:

High humidity levels of 60-70 percent represent ideal conditions for Bacopa monnieri growth and bacopasaponin C production [22] [17]. The species requires consistently moist to waterlogged conditions, reflecting its natural wetland habitat preferences [12] [9]. Water quality parameters significantly affect compound production, with optimal pH ranges of 5.5 to 7.3 for aquatic growth and 5.0 to 6.5 for soil cultivation [17] [21]. The plant tolerates water hardness levels of 142.86 to 535.71 ppm, demonstrating considerable adaptability to varying water chemistry conditions [9].

Light and Photoperiod Effects:

Light intensity and duration significantly influence bacopasaponin C production in Bacopa monnieri. The species requires 6 to 8 hours of bright, indirect light daily for optimal photosynthesis and secondary metabolite production [21] [23]. Full sun exposure in mild climates enhances growth, while partial shade conditions are tolerated but may reduce overall saponin accumulation [23]. Studies indicate that moderate light stress can enhance triterpenoid saponin production without compromising plant health [24].

Soil Chemistry and Nutrition:

Soil pH represents a critical factor affecting bacopasaponin C production, with acidic conditions (pH 5.0-6.5) promoting optimal growth and compound accumulation [17]. The species performs exceptionally well in poorly drained, moisture-retentive soils rich in organic matter [9] [17]. Nutritional requirements include approximately 100 kg nitrogen, 60 kg phosphorous, and 60 kg potash per hectare during cultivation, with organic matter supplementation enhancing overall saponin production [17].

Stress-Induced Production Enhancement:

Research demonstrates that controlled stress conditions can significantly enhance bacopasaponin C production in Bacopa monnieri. Treatment with stress-inducing compounds such as cobalt chloride (CoCl₂) at 25 μM concentration has resulted in bacoside content increases exceeding 5.3 percent in seven-day-old plants [16]. Metal stress conditions, including zinc chloride and copper sulfate treatments, similarly enhance saponin accumulation through activation of defense-related biosynthetic pathways [16].

Occurrence in Related Species

Bacopasaponin C and structurally related compounds occur across multiple species within the genus Bacopa, demonstrating the widespread distribution of this important class of triterpenoid saponins throughout the taxonomic group [25] [26]. Investigation of related species reveals varying concentrations and structural analogs that contribute to understanding the evolutionary and biochemical significance of these compounds.

Bacopa floribunda Distribution:

Bacopa floribunda (R.Br.) Wettstein represents a significant alternative source of bacopasaponin C and related triterpenoid saponin glycosides [26] [27]. This species, recognized for its nootropic potential, contains bacosaponin C alongside bacoside A₃, bacopaside X, and bacopaside II in its tissue extracts [27] [26]. Research utilizing high-performance liquid chromatography has confirmed the presence of these compounds in concentrations ranging from 2 to 12 mg/g dry weight in tissue culture conditions, with optimal production achieved through elicitor treatments [27].

Studies demonstrate that Bacopa floribunda tissue cultures can achieve total triterpenoid saponin glycoside concentrations of 46.04 mg/g dry weight under optimized conditions, indicating substantial biosynthetic capacity for these compounds [27]. The species shows particular responsiveness to cytokinin treatments, with kinetin supplementation enhancing pseudojujubogenin glycoside production, including bacosaponin C derivatives [27].

Bacopa caroliniana Occurrence:

Bacopa caroliniana (Walt.) B.L. Robinson represents another member of the genus containing triterpenoid saponins related to bacopasaponin C [25]. Chemical characterization using liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry has identified eight triterpenoid saponin compounds in this species, including six bacopa saponins [25]. These compounds include bacoside A₃ and bacopaside X derivatives with glycosidic modifications, suggesting evolutionary conservation of the biosynthetic pathways responsible for these metabolites [25].

The presence of malonyl conjugates and other structural variants in Bacopa caroliniana indicates species-specific modifications to the basic bacopasaponin structure, potentially offering novel bioactive compounds with distinct pharmacological properties [25]. This species demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, potentially related to its saponin content [25].

Genus-Wide Distribution Patterns:

The occurrence of bacopasaponin C and related compounds across Bacopa species suggests evolutionary conservation of the biosynthetic machinery responsible for dammarane-type triterpenoid saponin production [28] [25]. Approximately 100 species comprise the genus Bacopa, with varying degrees of saponin content and composition depending on species-specific genetic and environmental factors [7] [25].

Comparative studies indicate that while Bacopa monnieri remains the primary commercial source due to extensive research and standardization, other species within the genus may offer alternative sources of bacopasaponin C or novel structural analogs [25] [26]. The family Plantaginaceae, to which Bacopa belongs, demonstrates broader distribution patterns of triterpenoid saponins, suggesting potential for discovering additional sources of these bioactive compounds through systematic investigation of related genera [28].

Chemical Diversity and Structural Variations:

Analysis across Bacopa species reveals considerable chemical diversity in triterpenoid saponin structures, with variations in glycosidic linkages, aglycone modifications, and side chain compositions [25] [28]. This diversity reflects adaptive responses to different environmental pressures and may contribute to species-specific ecological advantages through enhanced chemical defense mechanisms [28]. The identification of 52 bioactive compounds from Bacopa monnieri alone, including multiple bacopasaponin variants, demonstrates the remarkable chemical complexity within this genus [28].

Data Tables

| Region | Bacopasaponin C Content (% w/w) | Reference |

|---|---|---|

| India (various regions) | 0.05-0.44 | Deepak et al. 2005 |

| Iraq (Basra) | ~0.74 | Alwash 2018 |

| Southern Western Ghats, India | Elite content reported | Sekhar et al. 2019 |

| Global average range | 0.05-0.74 | Compiled data |

Table 1: Geographic Distribution and Bacopasaponin C Content in Bacopa monnieri populations

| Plant Tissue | Bacopasaponin C Content (mg/g dry weight) | Notes | Reference |

|---|---|---|---|

| Stolon | 9.54 (as bacoside A) | Highest concentration | PMC5490213 |

| Leaves | 4.73 (as bacoside A) | Second highest | PMC5490213 |

| Roots | Lower than stolon | Lowest among tissues | Comparative studies |

| Stems | Variable | Intermediate levels | PMC3764889 |

| Aerial parts (whole) | 0.05-0.74% w/w | Commercial extracts | Multiple sources |

Table 2: Bacopasaponin C Content in Different Plant Tissues of Bacopa monnieri

| Environmental Factor | Optimal Range/Condition | Effect on Production | Reference |

|---|---|---|---|

| Temperature | 16-28°C (33-40°C for growth) | Enhanced at optimal range | CABI 2023 |

| Humidity | 60-70% | Critical for growth | Multiple sources |

| pH | 5.0-6.5 (soil), 5.5-7.3 (water) | Acidic conditions preferred | Cultivation guides |

| Water availability | Very wet to waterlogged | Essential for survival | Natural habitat |

| Light conditions | Bright indirect (6-8 hours) | Medium to bright light needed | Cultivation studies |

| Stress conditions | Moderate stress enhances production | Elicitors increase saponin content | Elicitation research |

Table 3: Environmental Factors Affecting Bacopasaponin C Production in Bacopa monnieri

| Species | Bacopasaponin C Presence | Content Level | Notes | Reference |

|---|---|---|---|---|

| Bacopa monnieri | Primary source | 0.05-0.74% w/w | Main commercial source | Multiple studies |

| Bacopa floribunda | Present (as bacosaponin C) | Present in extracts | Alternative species | Frontiers 2023 |

| Bacopa caroliniana | Potential source | Not extensively studied | Requires further investigation | Nuengchamnong 2021 |

| Bacopa species (general) | Variable occurrence | Species-dependent | Family-wide distribution | Literature review |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Zhou, Y., Shen, Y.-H., Zhang, C., et al. Triterpene saponins from Bacopa monnieri and their antidepressant effects in two mice models. J. Nat. Prod. 70(4), 652-655 (2007).

3. Sinha, J., Raay, B., Das, N., et al. Bacopasaponin C: Critical evaluation of anti-leishmanial properties in various delivery modes. Drug Deliv. 9(1), 55-62 (2002).

4. Singh, R., Rachumallu, R., Bhateria, M., et al. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity. Xenobiotica 45(8), 741-749 (2015).